molecular formula C21H15N B13940796 Benz(e)indeno(1,2-b)indole, 9-ethyl- CAS No. 63991-52-6

Benz(e)indeno(1,2-b)indole, 9-ethyl-

Cat. No.: B13940796
CAS No.: 63991-52-6
M. Wt: 281.3 g/mol
InChI Key: DTCAHTNWKBPKRS-UHFFFAOYSA-N
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Description

Benz(e)indeno(1,2-b)indole, 9-ethyl- is a complex organic compound with the molecular formula C21H15N. This compound is characterized by its intricate structure, which includes multiple aromatic rings and a nitrogen atom. It is part of a larger family of indole derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of Benz(e)indeno(1,2-b)indole, 9-ethyl- involves several steps and specific reaction conditions. One common method includes the use of a 2-((2-halophenyl)ethynyl)-N,N-dimethylaniline derivative, which undergoes a coupling reaction with 2-diazo-2-phenylacetic acid methyl ester in the presence of a palladium catalyst and a diphosphine ligand . The reaction is carried out in an organic solvent, typically under mild conditions, to yield the desired indeno[1,2-b]indole derivative. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

Benz(e)indeno(1,2-b)indole, 9-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation, using reagents like iodomethane . The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified indole derivatives with altered functional groups.

Scientific Research Applications

Benz(e)indeno(1,2-b)indole, 9-ethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . The compound is also used in the development of organic light-emitting devices and other industrial applications due to its unique electronic properties .

Mechanism of Action

The mechanism of action of Benz(e)indeno(1,2-b)indole, 9-ethyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Benz(e)indeno(1,2-b)indole, 9-ethyl- is unique among indole derivatives due to its specific structure and properties. Similar compounds include other indeno[1,2-b]indole derivatives, such as those used in organic photovoltaic devices . These compounds share a common core structure but differ in their substituents and functional groups, which can significantly impact their chemical and biological properties. The uniqueness of Benz(e)indeno(1,2-b)indole, 9-ethyl- lies in its specific electronic and steric characteristics, which make it suitable for a wide range of applications.

Properties

CAS No.

63991-52-6

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

IUPAC Name

7-ethyl-11-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-1(12),2,4(9),5,7,10,13,15,17,19-decaene

InChI

InChI=1S/C21H15N/c1-2-13-7-8-15-12-18-20-16-6-4-3-5-14(16)9-10-19(20)22-21(18)17(15)11-13/h3-12H,2H2,1H3

InChI Key

DTCAHTNWKBPKRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=C3C2=NC4=C3C5=CC=CC=C5C=C4

Origin of Product

United States

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